An In-depth Technical Guide to 2-Bromo-6-formylbenzonitrile: Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide to 2-Bromo-6-formylbenzonitrile: Properties, Reactivity, and Synthetic Applications
Introduction
2-Bromo-6-formylbenzonitrile, a trifunctional aromatic compound, stands as a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a bromine atom, a formyl group, and a nitrile moiety on a benzene ring, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of 2-Bromo-6-formylbenzonitrile, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic positioning of its functional groups allows for selective and sequential reactions, making it a valuable building block in the construction of novel pharmaceuticals, agrochemicals, and advanced organic materials.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-6-formylbenzonitrile is fundamental to its effective application in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 77532-87-7 | [1][2][3] |
| Molecular Formula | C₈H₄BrNO | [1][4] |
| Molecular Weight | 210.03 g/mol | [1][4] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Bromo-6-formylbenzonitrile are not widely published, a prediction of its key spectroscopic features can be made based on the analysis of its functional groups and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will exhibit a characteristic downfield singlet.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon atoms of the nitrile and formyl groups will appear at the downfield end of the spectrum, while the carbon attached to the bromine atom will also have a characteristic chemical shift.[5]
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretching of the aldehyde (around 1690-1715 cm⁻¹), and C-Br stretching in the fingerprint region.
Synthesis of 2-Bromo-6-formylbenzonitrile
A definitive, peer-reviewed synthesis of 2-Bromo-6-formylbenzonitrile is not prominently documented. However, a plausible synthetic route can be proposed based on established organic transformations and the synthesis of analogous compounds, such as 2-bromo-6-fluorobenzaldehyde.[6] A potential pathway could involve the selective bromination of 2-methylbenzonitrile followed by oxidation of the methyl group to an aldehyde.
Figure 1: Proposed synthetic route to 2-Bromo-6-formylbenzonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 2-Bromo-6-formylbenzonitrile stems from the distinct reactivity of its three functional groups. This allows for a range of transformations, including palladium-catalyzed cross-coupling reactions, modifications of the aldehyde, and cyclization reactions involving the nitrile group.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom makes 2-Bromo-6-formylbenzonitrile an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[7][8][9]
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the brominated aromatic ring and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[10][11][12]
Proposed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-6-formylbenzonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or a combination of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv.) and a suitable phosphine ligand like SPhos (0.1 equiv.).
-
Solvent and Reaction: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[13]
Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling facilitates the formation of a C-C bond between 2-Bromo-6-formylbenzonitrile and a terminal alkyne, yielding an arylethyne derivative. This reaction is a powerful tool for constructing conjugated systems.[9][14][15][16][17]
Proposed Protocol for Sonogashira Coupling:
-
Reaction Setup: To a flask under an inert atmosphere, add 2-Bromo-6-formylbenzonitrile (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 equiv.).
-
Reagents and Solvent: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Then, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine hydrobromide salt. The filtrate is concentrated, and the residue is purified by column chromatography.
Figure 3: General scheme of the Sonogashira coupling reaction.
The Heck reaction involves the coupling of 2-Bromo-6-formylbenzonitrile with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of complex olefinic structures.[7][8][18][19]
Proposed Protocol for Heck Reaction:
-
Reaction Setup: In a reaction vessel, combine 2-Bromo-6-formylbenzonitrile (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium source like palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.), and a phosphine ligand (e.g., triphenylphosphine, PPh₃).
-
Base and Solvent: Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Reaction: Heat the mixture (typically 80-140 °C) and monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction, filter off any solids, and partition the mixture between water and an organic solvent. The organic layer is then dried, concentrated, and the product is purified by chromatography.
Reactions of the Formyl Group
The aldehyde functionality in 2-Bromo-6-formylbenzonitrile is a versatile handle for various transformations.
The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄). This transformation is generally chemoselective, leaving the nitrile and bromo groups intact.[20][21]
Proposed Protocol for Aldehyde Reduction:
-
Reaction Setup: Dissolve 2-Bromo-6-formylbenzonitrile (1.0 equiv.) in a protic solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 equiv.) portion-wise.
-
Reaction and Quenching: Stir the reaction mixture at low temperature and allow it to warm to room temperature. Once the reaction is complete (monitored by TLC), quench it by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol, which can be purified by crystallization or chromatography.
Synthesis of Heterocycles: Isoindolinones
2-Bromo-6-formylbenzonitrile is a precursor for the synthesis of isoindolinones, a class of heterocyclic compounds with significant biological activities.[22][23][24][25][26] The reaction typically involves a cascade process where an amine reacts with both the formyl and nitrile groups.
Proposed Protocol for Isoindolinone Synthesis:
-
Reaction Setup: Dissolve 2-Bromo-6-formylbenzonitrile (1.0 equiv.) and a primary amine (1.0-1.2 equiv.) in a suitable solvent like methanol or ethanol.
-
Reaction Conditions: The reaction can be promoted by a base, such as potassium hydroxide (KOH), and may require heating.[26]
-
Cyclization: The initial imine formation is followed by an intramolecular cyclization of the amine onto the nitrile group, which, after tautomerization and hydrolysis, yields the isoindolinone ring system.
-
Work-up and Purification: The product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Figure 4: General workflow for the synthesis of isoindolinones.
Applications in Research and Drug Development
The diverse reactivity of 2-Bromo-6-formylbenzonitrile makes it a valuable building block in medicinal chemistry and drug discovery. The ability to introduce various substituents through cross-coupling reactions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. The isoindolinone core, readily accessible from this intermediate, is a privileged scaffold found in numerous biologically active molecules.
Conclusion
2-Bromo-6-formylbenzonitrile is a highly functionalized and synthetically valuable molecule. Its three distinct reactive sites—the aryl bromide, the aldehyde, and the nitrile—provide a rich platform for a wide array of organic transformations. While detailed experimental data and specific peer-reviewed protocols for this compound are not extensively available, its reactivity can be confidently predicted based on well-established chemical principles and the behavior of analogous structures. This guide has outlined the key chemical properties and provided robust, proposed protocols for its application in Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as in the synthesis of alcohols and isoindolinones. As a versatile intermediate, 2-Bromo-6-formylbenzonitrile holds significant potential for the advancement of pharmaceutical and materials science research.
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